molecular formula C5H10N2 B3181345 2-isocyano-N,N-dimethylethanamine CAS No. 78375-49-2

2-isocyano-N,N-dimethylethanamine

Cat. No.: B3181345
CAS No.: 78375-49-2
M. Wt: 98.15 g/mol
InChI Key: ZWBMLNOJOQRAMW-UHFFFAOYSA-N
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Description

2-Isocyano-N,N-dimethylethanamine: is an organic compound characterized by the presence of an isocyano group (-N≡C) attached to a dimethylethanamine backbone. This compound is notable for its unique reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

Scientific Research Applications

Chemistry: 2-Isocyano-N,N-dimethylethanamine is widely used in the synthesis of heterocycles and other complex organic molecules. Its unique reactivity makes it a valuable building block in multicomponent reactions, such as the Ugi reaction .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe in biochemical assays due to its ability to form stable complexes with various biomolecules .

Industry: Industrially, this compound is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its importance in medicinal chemistry .

Safety and Hazards

The safety data sheet for 2-isocyano-N,N-dimethylethanamine indicates that it may be hazardous. Precautionary measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

Isocyanides, including 2-isocyano-N,N-dimethylethanamine, have potential in many areas of drug discovery and could be considered in the design of future drugs . A more sustainable isocyanide synthesis from N-substituted formamides using phosphorus oxychloride in the presence of triethylamine has been proposed, which could pave the way for more environmentally-friendly methods of synthesizing isocyanides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyano-N,N-dimethylethanamine typically involves the formylation of a primary amine followed by dehydration. One common method includes the reaction of N,N-dimethylethanamine with formic acid and a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds under mild conditions to yield the desired isocyanide .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same formylation and dehydration steps but is optimized for large-scale production with enhanced safety measures to handle the toxic reagents involved .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyano-N,N-dimethylethanamine undergoes a variety of chemical reactions, including:

    Oxidation: The isocyano group can be oxidized to form isocyanates.

    Reduction: Reduction of the isocyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products:

Mechanism of Action

The mechanism of action of 2-isocyano-N,N-dimethylethanamine involves its ability to act as both a nucleophile and an electrophile. The isocyano group can interact with various molecular targets, including enzymes and receptors, through covalent bonding. This dual reactivity allows it to participate in a wide range of chemical transformations, making it a versatile tool in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Isocyano-N,N-dimethylethanamine stands out due to its combination of the isocyano group with a dimethylethanamine backbone. This unique structure imparts distinct reactivity, making it particularly useful in multicomponent reactions and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-isocyano-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-6-4-5-7(2)3/h4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBMLNOJOQRAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300073
Record name 2-Isocyano-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78375-49-2
Record name 2-Isocyano-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78375-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isocyano-N,N-dimethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-isocyanoethyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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